9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Catalog No.
S1972951
CAS No.
226958-06-1
M.F
C39H28N2
M. Wt
524.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-car...

CAS Number

226958-06-1

Product Name

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

IUPAC Name

9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole

Molecular Formula

C39H28N2

Molecular Weight

524.7

InChI

InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3

InChI Key

IEQGNDONCZPWMW-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C

Organic Light-Emitting Diodes (OLEDs):

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as DMFL-CBP, is a material studied for its potential application in organic light-emitting diodes (OLEDs). Research suggests it possesses properties that could be beneficial for OLED design. These properties include good thermal stability [], high charge carrier mobility [], and good hole-transporting capabilities [].

Here, thermal stability refers to the ability of the material to withstand high temperatures without degrading. High charge carrier mobility refers to the ease with which electrical charges can move through the material. Hole-transporting capabilities describe the material's ability to efficiently transport positively charged carriers (holes).

While research is ongoing, incorporating DMFL-CBP into OLEDs has shown promise in achieving improved device performance [, ].

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is a compound characterized by its unique structure, which consists of a central 9,9-dimethyl-9H-fluorene moiety linked to two 9H-carbazole units. This compound belongs to a class of organic materials known for their photophysical properties, making them suitable for various applications in optoelectronics and materials science. The molecular formula is C39H28N2, with a molecular weight of 524.67 g/mol .

Typical of conjugated organic materials. These include:

  • Electrophilic Aromatic Substitution: The carbazole units can participate in electrophilic substitution reactions due to their electron-rich nature.
  • Oxidation and Reduction: The presence of nitrogen atoms in the carbazole moieties allows for redox activity, which can be exploited in various electrochemical applications.
  • Cross-Coupling Reactions: The fluorene backbone can be utilized in cross-coupling reactions to create more complex structures or to modify the electronic properties of the compound .

The synthesis of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves:

  • Condensation Reactions: A common method includes the one-step condensation reaction between 9,9-bis(4-aminophenyl)fluorene and 9-ethyl-9H-carbazole-3-carbaldehyde under mild conditions.
  • Polymerization Techniques: Various polymerization methods can also be applied to create derivatives or copolymers that incorporate this compound into larger frameworks .

The compound has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its excellent photophysical properties, it is used in OLEDs for light emission.
  • Solar Cells: It can serve as a donor material in organic photovoltaic devices.
  • Fluorescent Sensors: Its fluorescence properties make it suitable for sensing applications, particularly in detecting metal ions or other analytes .

Interaction studies involving 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) focus on its behavior in various environments:

  • Solvent Effects: The fluorescence properties can vary significantly depending on the solvent used, which impacts its potential applications in sensing and optoelectronics.
  • Metal Ion Interactions: Studies have shown that this compound can selectively interact with certain metal ions, leading to changes in its fluorescent properties .

Several compounds share structural similarities with 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole). Here are some notable examples:

Compound NameStructureUnique Features
2,7-Bis(9H-carbazol-9-yl)-9,9-dioctylfluoreneStructureContains dioctyl groups for solubility; used in OLEDs.
5,5'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiopheneStructureIncorporates thiophene units; enhances charge transport.
Polycarbazole DerivativesVarious structuresKnown for excellent conductivity; used in electrochromic devices.

Uniqueness

The uniqueness of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) lies in its combination of high fluorescence efficiency and structural stability due to the dual carbazole linkages. This makes it particularly valuable for applications requiring robust optical performance under varying conditions.

XLogP3

10.6

Dates

Modify: 2023-08-16

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